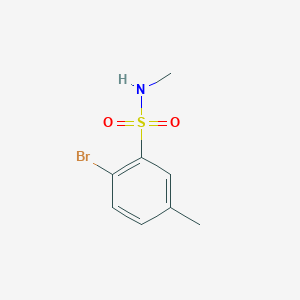
3-Methylhex-5-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhex-5-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a methyl group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Alkylation of Propargylamine: One common method involves the alkylation of propargylamine with 2-bromo-2-methylpropane under basic conditions. The reaction typically uses a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the alkyl halide.
Hydroamination of Alkynes: Another method involves the hydroamination of 3-methyl-1-hexyne with ammonia or primary amines in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 3-Methylhex-5-yn-3-amine is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methylhex-5-yn-3-amine involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Methylhex-5-yn-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
5-Methylhex-1-yn-3-amine: Positional isomer with the triple bond at a different location.
3-Methylhex-5-yn-2-amine: Similar structure but with the amino group at a different position.
Uniqueness: 3-Methylhex-5-yn-3-amine is unique due to its specific combination of functional groups, which provides distinct reactivity patterns. The presence of both an amino group and a triple bond allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methylhex-5-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-7(3,8)5-2/h1H,5-6,8H2,2-3H3 |
InChI Key |
MNMVRMMNJAXQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


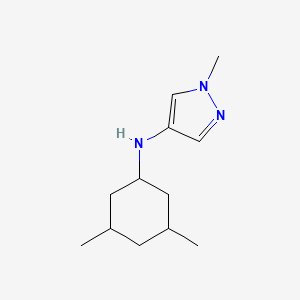
![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)

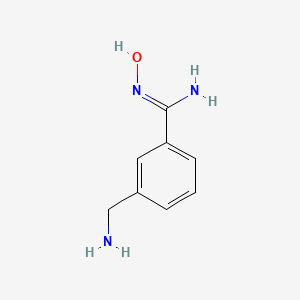
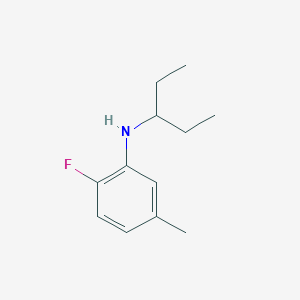
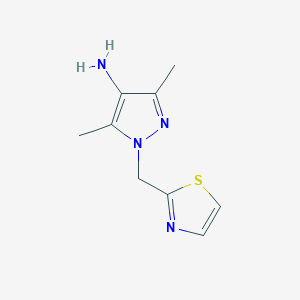
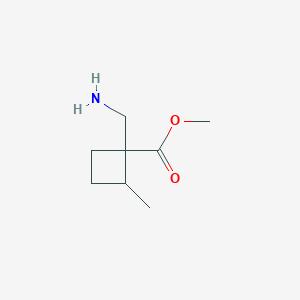


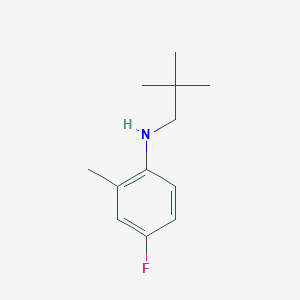
![3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13297394.png)

